(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone
Description
The compound "(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone" (CAS: 284022-09-9) is a complex furanone derivative characterized by a fused bicyclic decahydronaphthalene moiety and a substituted dihydrofuranone ring. Its molecular formula is C₂₀H₃₀O₃, with a molecular weight of 318.45 g/mol .
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7,15-17,21H,1,5-6,8-12H2,2-4H3/t15?,16?,17?,20-/m1/s1 |
InChI Key |
DYYYQLXAGIXUGM-VLPJLJSLSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CCC(=C)C2CC=C3CC(OC3=O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)O)C)C |
Origin of Product |
United States |
Biological Activity
The compound (3E)-3-[2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone is a complex organic molecule with significant potential for various biological activities. Its structure includes a furanone moiety and a naphthalene derivative, which contribute to its unique chemical properties and biological interactions. This article explores the compound's biological activity, including antioxidant, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.4 g/mol. The stereochemistry of the compound features multiple chiral centers, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H30O3 |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 3-[2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]-5-hydroxyoxolan-2-one |
1. Antioxidant Properties
Compounds containing furanone structures are known for their antioxidant activities. These compounds can scavenge free radicals and protect cells from oxidative stress. Research indicates that similar compounds demonstrate significant protective effects against oxidative damage in cellular models.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is suggested by its structural similarities to other known anti-inflammatory agents. Studies have shown that furanones can modulate inflammatory pathways, potentially reducing chronic inflammation markers in vitro.
3. Antimicrobial Activity
The presence of naphthalene derivatives in this compound suggests possible antimicrobial properties. Research on structurally related compounds has demonstrated efficacy against various bacterial strains, indicating that this compound may also exhibit similar effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds similar to (3E)-3-[2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone :
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of furanone derivatives using DPPH and ABTS assays, showing significant radical scavenging activity.
- In vitro Anti-inflammatory Study : Research demonstrated that furanone compounds reduced TNF-alpha levels in cultured macrophages, indicating potential for therapeutic use in inflammatory diseases.
- Antimicrobial Testing : A comparative analysis revealed that naphthalene derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Antioxidant Activity
Compounds with furanone structures are known for their antioxidant properties. The ability to neutralize free radicals can protect cells from oxidative stress. Studies indicate that similar compounds exhibit significant antioxidant effects in vitro, suggesting potential therapeutic applications in diseases related to oxidative damage.
Anti-inflammatory Effects
Research has shown that compounds analogous to Coronarin D can modulate inflammatory pathways. These anti-inflammatory effects may be beneficial in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases.
Antimicrobial Properties
The naphthalene derivative structure is associated with antimicrobial activity. Preliminary studies suggest that Coronarin D may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria.
Synthesis and Mechanism of Action
The synthesis of Coronarin D can be approached through several organic chemistry methods that involve optimizing reaction conditions such as temperature and solvent choice. The compound's mechanism of action is primarily studied through interaction studies with biological targets, which help establish its pharmacological profile.
Case Studies and Research Findings
Several studies have investigated the biological activities of Coronarin D:
- Antioxidant Efficacy Study : An in vitro study demonstrated that Coronarin D significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
- Anti-inflammatory Pathway Modulation : Research published in peer-reviewed journals indicates that Coronarin D effectively inhibited pro-inflammatory cytokines in macrophage cultures.
- Antimicrobial Activity Assessment : A recent study evaluated the antimicrobial properties of Coronarin D against various bacterial strains and found promising results indicating its potential as a natural antimicrobial agent.
Comparison with Similar Compounds
Research and Development Needs
Biological Screening: Priority should be given to evaluating the target compound’s role in pathways like ferroptosis or antimicrobial activity, given structural parallels to bioactive furanones .
Toxicological Profiling : Acute and chronic toxicity studies are critical, especially given hazards observed in its analog .
Synthetic Optimization : Modifying substituents (e.g., hydroxymethyl groups) could enhance solubility or reduce toxicity .
Preparation Methods
Plant Sources and Solvent Selection
Coronarin D is primarily isolated from rhizomes of Hedychium coronarium (butterfly ginger) and Curcuma kwangsiensis, as well as the fruits of Wurfbainia villosa. The extraction efficiency depends on solvent polarity, with dichloromethane (DCM) and ethanol being the most effective. For example, a DCM crude extract of H. coronarium rhizomes yielded Coronarin D at 0.12–0.15% w/w after purification. Ethanol-based extractions, optimized via response surface methodology (RSM), have also been employed for related labdanes, achieving yields of 5.77–6.11% for total extracts.
Table 1: Solvent Efficiency for Coronarin D Extraction
Optimization of Extraction Parameters
RSM has been critical for maximizing yields. Key parameters include:
-
Material-to-liquid ratio : 0.08 g/mL for Ginkgo biloba extracts (analogous to labdane-rich plants).
-
Temperature : 47°C optimal for preserving thermolabile structures.
-
Extraction time : 22–30 minutes balances efficiency and compound stability.
Prolonged extraction (>60 minutes) risks lactol group tautomerization, altering Coronarin D’s stereochemistry.
Purification Techniques
Crude extracts are fractionated via silica gel chromatography using gradient elution (hexane:ethyl acetate, 8:2 to 5:5). Coronarin D’s polarity necessitates medium-polar eluents, with final purification via preparative HPLC (C18 column, acetonitrile:water, 65:35). Purity exceeding 95% is achievable, confirmed by LC-MS ( 319.4 [M+H]⁺).
Synthetic and Semi-Synthetic Approaches
Esterification for Derivative Synthesis
Coronarin D’s hydroxyl group at C-5 enables esterification. In a seminal study, chlorambucil homologues were conjugated via dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) catalysis in DCM:
Reaction Scheme:
Yields ranged from 42% to 56%, with longer alkyl chains (e.g., phenylbutanoate) showing higher efficiency due to reduced steric hindrance.
Challenges in Total Synthesis
The compound’s decahydronaphthalene core and labdane skeleton complicate de novo synthesis. Key hurdles include:
-
Stereoselective formation of the (1S,4aS,8aS) configuration.
-
Lactol stability : The furanone ring’s lactol group is prone to tautomerization under acidic or basic conditions, necessitating pH-neutral environments.
Analytical Characterization
Spectroscopic Identification
Purity Assessment
HPLC-DAD (λ = 210 nm) with a retention time of 12.3 minutes is standard, while LC-MS/MS ensures no co-eluting impurities.
Industrial and Pharmacological Applications
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Based on GHS classification (OSHA HCS), the compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (H335). Researchers must:
- Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles .
- Work in a fume hood with adequate ventilation to avoid inhalation (H332) and minimize dust/aerosol formation .
- Store in sealed containers away from incompatible materials, though specific incompatibilities are not yet documented .
- Immediate first aid: Flush eyes/skin with water for 15 minutes and seek medical attention if exposed .
Q. How can the compound’s structural identity be validated?
- Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy to confirm stereochemistry (e.g., decahydro-naphthalenyl and furanone moieties) .
- High-resolution mass spectrometry (HR-MS) to verify molecular formula (C₂₀H₃₀O₅, MW 350.45 g/mol) .
- X-ray crystallography for absolute configuration determination, especially for the (1S,4aS,8aS) and (3E,4S) stereodescriptors .
Q. What are the known natural sources of this compound?
- Methodological Answer: The compound is structurally related to labdane diterpenoids found in Zingiber officinale (ginger) rhizomes and Andrographis paniculata. To isolate it:
- Extract plant material with ethanol or methanol.
- Purify via column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity in drug design?
- Methodological Answer:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like NF-κB or COX-2, given its anti-inflammatory potential .
- Apply QSAR models to modify substituents (e.g., hydroxy groups) for enhanced solubility or target specificity .
- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. How to resolve contradictions in reported toxicity data?
- Methodological Answer: Discrepancies in acute toxicity (e.g., H302 vs. H332) may arise from route-specific effects:
Q. What experimental designs are optimal for studying its degradation in environmental matrices?
- Methodological Answer: Given limited ecotoxicity data (e.g., biodegradability, PBT/vPvB potential):
Q. How to address challenges in synthesizing stereochemically pure batches?
- Methodological Answer: Key issues include epimerization at C-4 (hydroxy group) and E/Z isomerism in the ethylidene moiety:
- Optimize reaction conditions: Low temperature (−20°C) and anhydrous solvents to prevent racemization .
- Use chiral catalysts (e.g., BINOL-phosphoric acid) for asymmetric induction during lactonization .
- Monitor purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
